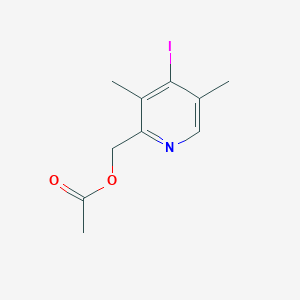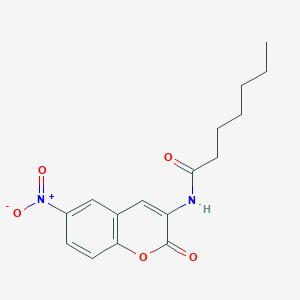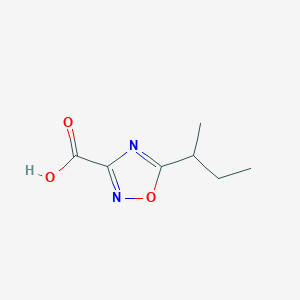
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom, two methyl groups, and an acetate group attached to a pyridine ring
準備方法
The synthesis of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3,5-dimethylpyridine as the primary starting material.
Acetylation Reaction: The pyridine derivative undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
化学反応の分析
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
科学的研究の応用
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The iodine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can be compared with other similar compounds, such as:
(4-Bromo-3,5-dimethylpyridin-2-yl)methyl acetate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.
(4-Chloro-3,5-dimethylpyridin-2-yl)methyl acetate: Contains a chlorine atom instead of iodine. It may have distinct chemical and physical properties.
(4-Fluoro-3,5-dimethylpyridin-2-yl)methyl acetate: Features a fluorine atom in place of iodine.
特性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC名 |
(4-iodo-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H12INO2/c1-6-4-12-9(5-14-8(3)13)7(2)10(6)11/h4H,5H2,1-3H3 |
InChIキー |
HNYOPULYGWFQPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1I)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)


![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)

![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)




![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)

